tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18339234
InChI: InChI=1S/C19H30BNO4/c1-12-10-14(21-16(22)23-17(3,4)5)11-13(2)15(12)20-24-18(6,7)19(8,9)25-20/h10-11H,1-9H3,(H,21,22)
SMILES:
Molecular Formula: C19H30BNO4
Molecular Weight: 347.3 g/mol

tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

CAS No.:

Cat. No.: VC18339234

Molecular Formula: C19H30BNO4

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate -

Specification

Molecular Formula C19H30BNO4
Molecular Weight 347.3 g/mol
IUPAC Name tert-butyl N-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Standard InChI InChI=1S/C19H30BNO4/c1-12-10-14(21-16(22)23-17(3,4)5)11-13(2)15(12)20-24-18(6,7)19(8,9)25-20/h10-11H,1-9H3,(H,21,22)
Standard InChI Key IPHVQNNKISHSAP-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)NC(=O)OC(C)(C)C)C

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound features:

  • Boronic ester group: Facilitates Suzuki-Miyaura couplings .

  • tert-Butyl carbamate: Enhances steric protection of the amine group .

  • 3,5-Dimethylphenyl substitution: Modulates electronic and steric effects .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular Weight347.26 g/mol
Melting Point169–170°C
Purity≥95%
SolubilitySoluble in DCM, THF, ethers

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.3 (s, 12H, dioxaborolane CH₃), 2.3 (s, 6H, aryl CH₃), 1.4 (s, 9H, tert-butyl) .

  • ¹³C NMR: δ 84.9 (dioxaborolane quaternary C), 155.2 (carbamate C=O) .

Synthesis and Reaction Mechanisms

Route 1: Suzuki Cross-Coupling

  • Substrate Preparation: 3,5-Dimethyl-4-bromophenyl carbamate is synthesized via carbamoylation of 3,5-dimethyl-4-bromoaniline with tert-butyl chloroformate .

  • Borylation: Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst yields the target compound .

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Dioxane/water (4:1)

  • Yield: 70–85% .

Route 2: Deprotonation-Borylation

  • Deprotonation: sBuLi/sparteine-mediated deprotonation of tert-butyl carbamate precursors at −78°C .

  • Borylation: Quenching with pinacol boronic ester affords the product with retention of stereochemistry .

Applications in Organic Synthesis

Suzuki-Miyaura Couplings

The compound serves as a key arylboronic ester partner in cross-couplings, enabling access to biaryl structures for pharmaceuticals and materials .

Table 2: Example Reactions

ElectrophileProductYieldReference
4-Iodotoluene3,5-Dimethyl-4-methylbiphenyl82%
2-BromopyridineHeterobiaryl derivative76%

Enantioselective Synthesis

Chiral variants of the compound are used in asymmetric homologation reactions to construct quaternary carbon centers .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundKey DifferenceReactivity Trend
tert-Butyl (4-bromophenyl)carbamateLacks boronic esterLower cross-coupling efficiency
3,5-Dimethylphenylboronic acidNo carbamate protectionHigher hydrolysis rate

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